molecular formula C15H13N5O2 B6503854 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide CAS No. 1396685-17-8

3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide

Cat. No. B6503854
CAS RN: 1396685-17-8
M. Wt: 295.30 g/mol
InChI Key: PMSPEBDFQNKWCS-UHFFFAOYSA-N
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Description

“3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them a focus for the development of new pesticides .


Synthesis Analysis

The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . For instance, to enhance the potency of certain compounds, derivatives were synthesized containing a similar structure, 3-methyl-1H-pyrazol-5-yl . These compounds were confirmed by melting point (mp), 1HNMR, 13CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of pyrazole-containing compounds enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .


Chemical Reactions Analysis

The activity of these compounds depends on the substituent on the phenyl group. The order of activity was found to be: electron-drawing group > neutral group > donor-drawing group . This result was similar to that of the substituted benzyl group on pyrazole .

Scientific Research Applications

3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide has a wide range of potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential to protect against oxidative stress and for its ability to inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, it is relatively stable and has a long shelf life. However, it is not yet fully understood, and further research is needed to understand its mechanism of action.

Future Directions

There are a number of potential future directions for the study of 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide. These include further research into its mechanism of action, its potential as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells. Additionally, further research could be conducted into its potential to protect against oxidative stress, its ability to inhibit the growth of bacteria, and its potential to reduce pain and prevent the formation of blood clots. Finally, further research could be conducted into its potential applications in drug discovery and development.

Synthesis Methods

3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide can be synthesized by a variety of methods. One method involves the condensation of 3-methoxyphenylacetic acid and 2-amino-1H-pyrazole-5-carboxylic acid, followed by a reaction with benzoyl chloride to form this compound. Another method involves the reaction of 3-methoxybenzamide, 2-amino-1H-pyrazole-5-carboxylic acid, and ethyl chloroformate, followed by a reaction with benzoyl chloride to form this compound.

properties

IUPAC Name

3-methoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-13-5-2-4-11(8-13)14(21)19-12-9-16-15(17-10-12)20-7-3-6-18-20/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSPEBDFQNKWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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